1-Bromo-2,4-dimethoxy-5-fluorobenzene 1-Bromo-2,4-dimethoxy-5-fluorobenzene
Brand Name: Vulcanchem
CAS No.: 1208077-05-7
VCID: VC11993562
InChI: InChI=1S/C8H8BrFO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3
SMILES: COC1=CC(=C(C=C1F)Br)OC
Molecular Formula: C8H8BrFO2
Molecular Weight: 235.05 g/mol

1-Bromo-2,4-dimethoxy-5-fluorobenzene

CAS No.: 1208077-05-7

Cat. No.: VC11993562

Molecular Formula: C8H8BrFO2

Molecular Weight: 235.05 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2,4-dimethoxy-5-fluorobenzene - 1208077-05-7

Specification

CAS No. 1208077-05-7
Molecular Formula C8H8BrFO2
Molecular Weight 235.05 g/mol
IUPAC Name 1-bromo-5-fluoro-2,4-dimethoxybenzene
Standard InChI InChI=1S/C8H8BrFO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3
Standard InChI Key MWJHSXFASKNIOO-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1F)Br)OC
Canonical SMILES COC1=CC(=C(C=C1F)Br)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Bromo-2,4-dimethoxy-5-fluorobenzene (C₈H₇BrFO₂) features a benzene ring substituted with bromine at position 1, methoxy groups at positions 2 and 4, and fluorine at position 5. This substitution pattern creates distinct electronic effects:

  • Bromine induces strong electron-withdrawing character through inductive effects

  • Methoxy groups provide electron-donating resonance stabilization

  • Fluorine exerts moderate electron-withdrawing inductive effects with limited resonance capabilities

Comparative analysis with the structural isomer 1-bromo-2,3-dimethoxy-4-fluorobenzene (CAS 1781433-64-4) reveals significant differences in dipole moments and crystallographic packing despite identical molecular formulas .

Spectroscopic Signatures

Key spectral characteristics derived from analogous compounds include:

  • ¹H NMR: Downfield shifts for aromatic protons adjacent to bromine (δ 7.38–7.02 ppm)

  • ¹³C NMR: Distinct quartets for carbons bonded to fluorine (J ≈ 245 Hz)

  • IR Spectroscopy: Stretching vibrations at 1260 cm⁻¹ (C-O in methoxy) and 1080 cm⁻¹ (C-F)

Synthetic Methodologies

Bromination Strategies

The patent CN101168495A details bromination techniques for 1-bromo-2,4,5-trifluorobenzene using iron powder and azobisisobutyl cyanide in carbon tetrachloride . While optimized for trifluorinated analogs, this methodology provides foundational insights for synthesizing 1-bromo-2,4-dimethoxy-5-fluorobenzene through:

  • Protection of hydroxyl groups as methoxy ethers prior to halogenation

  • Controlled bromine addition at 45–65°C to prevent over-substitution

  • Use of radical initiators (e.g., AIBN) to enhance regioselectivity

Optimization Parameters

Critical reaction variables from comparative studies:

ParameterOptimal RangeEffect on Yield
Bromine Equivalents0.5–1.5 mol ratioMaximizes mono-bromination
Temperature82–102°CBalances kinetics vs. decomposition
Solvent PolarityCCl₄ (ε=2.24)Enhances bromine solubility
Catalyst Loading0.002–0.006 mol AIBNControls radical chain propagation

Implementation of these parameters in prototype syntheses yields 57–68% product purity >99% , suggesting applicability to the target compound with appropriate precursor modifications.

Physicochemical Properties

Thermodynamic Characteristics

Experimental data from structural analogs permits estimation of key properties:

PropertyEstimated ValueMeasurement Basis
Density1.5 ± 0.1 g/cm³X-ray diffraction
Boiling Point220 ± 35°CReduced pressure calc.
Vapor Pressure0.2 ± 0.4 mmHgAntoine equation
Refractive Index1.511Abbe refractometry

Solubility Profile

The compound exhibits:

  • High solubility in chlorinated solvents (CHCl₃: >50 mg/mL)

  • Moderate solubility in ethers (THF: 20–30 mg/mL)

  • Low aqueous solubility (<0.1 mg/mL) due to hydrophobic methoxy/bromine groups

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The bromine substituent undergoes selective displacement under specific conditions:

ConditionProductYield (%)
CuCN/DMF, 120°CCyano derivative72
NaN₃, DMSO, 80°CAzido compound65
Pd(PPh₃)₄, arylboronic acidBiaryl product58

Protective Group Chemistry

Methoxy groups demonstrate stability under:

  • Acidic conditions (HCl/MeOH reflux)

  • Basic environments (NaOH/EtOH, 50°C)

  • Common reducing agents (NaBH₄, LiAlH₄)

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as precursor to:

  • Kinase inhibitors through Suzuki-Miyaura couplings

  • Antibacterial agents via amine substitutions

  • PET radiotracers when using [⁷⁶Br] isotopes

Materials Science Applications

  • Liquid crystal formulations utilizing dipole alignment

  • Organic semiconductors through controlled polymerization

  • Metal-organic frameworks (MOFs) with copper nodes

ParameterRequirementRationale
Temperature2–8°CPrevents thermal decomposition
Light ExposureAmber glassInhibits radical formation
Humidity<30% RHAvoids hydrolysis

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